Repotrectinib

Description

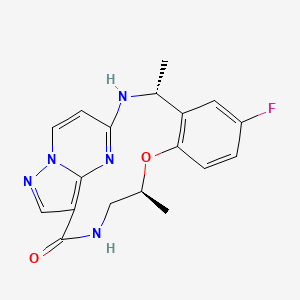

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPXCOQUIZNHB-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802220-02-5 | |

| Record name | Repotrectinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REPOTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Repotrectinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repotrectinib, marketed under the brand name Augtyro, is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2][3] Its unique macrocyclic structure was rationally designed to overcome resistance to earlier-generation TKIs, particularly mutations in the solvent-front region of the kinase domain.[4][5] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound, intended for a scientific audience.

Chemical Identity and Structure

This compound (also known as TPX-0005) is a potent, orally available, small molecule inhibitor.[6][7][8] Its compact, three-dimensional macrocyclic structure is a key feature, designed to bind effectively to the ATP-binding pocket of target kinases while avoiding steric hindrance from common resistance mutations.[4][9]

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one | [1][4] |

| CAS Number | 1802220-02-5 | [1][7][10] |

| Molecular Formula | C18H18FN5O2 | [1][7][11][12] |

| Molecular Weight | 355.37 g/mol | [6][7][10][12] |

| Canonical SMILES | C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N--INVALID-LINK--C | [10][12] |

| InChI Key | FIKPXCOQUIZNHB-WDEREUQCSA-N | [3][11] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [10][13] |

| Solubility | DMF: 1 mg/ml; DMSO: 0.2 mg/mL | [14] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [10] |

Mechanism of Action and Pharmacology

This compound is a potent inhibitor of several proto-oncogene tyrosine-protein kinases, primarily ROS1, the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), and anaplastic lymphoma kinase (ALK).[1][3][15]

Signaling Pathway Inhibition

Fusion proteins involving ROS1, NTRK, or ALK can drive tumorigenesis by hyperactivating downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4][16][17] this compound functions by competitively binding to the ATP-binding site of these kinases, which inhibits their phosphorylation activity.[2] This blockade disrupts key oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][15]

Pharmacodynamics: Inhibitory Activity

This compound exhibits potent, low-nanomolar inhibitory activity against its target kinases, including clinically relevant solvent-front and gatekeeper mutations that confer resistance to other TKIs.[5][6][18]

| Target Kinase | IC50 (nM) | Reference |

| ROS1 (Wild-Type) | 0.07 | [10][14][19][20] |

| TRKA (Wild-Type) | 0.83 | [10][14][20] |

| TRKB (Wild-Type) | 0.05 | [10][14][20] |

| TRKC (Wild-Type) | 0.1 | [10][14][20] |

| ALK (Wild-Type) | 1.01 | [6][10][19][20] |

| ALK (G1202R Mutant) | 1.26 | [6][10][19][20] |

| ALK (L1196M Mutant) | 1.08 | [6][10][19][20] |

| SRC | 5.3 | [6][14][19][20] |

| FAK | 6.96 | [10][14][19] |

| JAK2 | 1.04 | [10][14][19] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical studies. It is primarily metabolized by CYP3A4.[4][21]

| Parameter | Value | Reference |

| Bioavailability (Absolute) | 45.7% | [1][4][22] |

| Time to Peak Concentration (Tmax) | ~2-3 hours | [1][4][22] |

| Plasma Protein Binding | 95.4% (in vitro) | [4][21] |

| Apparent Volume of Distribution (Vz/F) | 432 L | [1][4] |

| Metabolism | Primarily by CYP3A4, followed by glucuronidation | [4][15][21] |

| Terminal Half-Life (Single Dose) | ~50.6 - 60.7 hours | [4][21] |

| Terminal Half-Life (Steady-State) | ~35.4 - 40.3 hours | [4][21] |

| Elimination | 88.8% in feces (50.6% unchanged), 4.84% in urine (0.56% unchanged) | [1][4][21] |

Experimental Protocols

The characterization of this compound's activity involves standard preclinical assays. Below are representative methodologies.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against target kinases is determined using biochemical assays.

Methodology:

-

Reagents: Recombinant kinase enzymes (e.g., ROS1, ALK, TRKA), appropriate peptide substrate, ATP, and this compound at various concentrations.

-

Procedure: The kinase, substrate, and serially diluted this compound are incubated in a reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often accomplished using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

-

Data Analysis: The percentage of kinase inhibition relative to a control (DMSO vehicle) is plotted against the logarithm of this compound concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[23]

Cell-Based Phosphorylation Assay (Western Blot)

This assay confirms the on-target effect of this compound by measuring the phosphorylation status of the kinase and its downstream effectors in cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines expressing the target kinase fusion (e.g., CD74-ROS1) are cultured to ~80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

-

Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein lysate are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-ROS1) and downstream proteins (e.g., p-ERK, p-AKT), as well as total protein antibodies as loading controls.

-

Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Analysis: Band intensities are quantified to determine the reduction in phosphorylation at different drug concentrations.

Conclusion

This compound is a highly potent, next-generation TKI with a rationally designed macrocyclic structure that confers significant activity against ROS1, TRK, and ALK kinases, including mutations that drive acquired resistance to other inhibitors. Its favorable pharmacological profile and demonstrated clinical efficacy have established it as a critical therapeutic option for patients with ROS1-positive NSCLC and other solid tumors with relevant genetic alterations. The data presented in this guide underscore the robust preclinical and clinical foundation supporting its use in oncology.

References

- 1. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [PDF] this compound (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations. | Semantic Scholar [semanticscholar.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 1802220-02-5 [chemicalbook.com]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. This compound: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. This compound | 1802220-02-5 | CXC22002 | Biosynth [biosynth.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. This compound: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA Approval Summary: this compound for locally advanced or metastatic ROS1-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. targetedonc.com [targetedonc.com]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. glpbio.com [glpbio.com]

- 21. oncologynewscentral.com [oncologynewscentral.com]

- 22. drugs.com [drugs.com]

- 23. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Repotrectinib: A Technical Guide to a Next-Generation ROS1/TRK Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib (brand name Augtyro) is a next-generation, orally administered tyrosine kinase inhibitor (TKI) that represents a significant advancement in the treatment of cancers driven by oncogenic fusions of the ROS1 (proto-oncogene tyrosine-protein kinase ROS1) and NTRK (neurotrophic tyrosine receptor kinase) genes.[1] Approved for the treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors, this compound was specifically engineered to address the clinical challenge of acquired resistance to first-generation TKIs.[1][2][3] Its unique, compact macrocyclic structure enables potent inhibition of both wild-type and mutated kinases, particularly those with solvent-front and gatekeeper mutations that render earlier inhibitors ineffective.[2][4][5]

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of ROS1 and Tropomyosin Receptor Tyrosine Kinases (TRKA, TRKB, and TRKC).[1][2][6] In cancers driven by chromosomal rearrangements of these genes, the resulting fusion proteins are constitutively active, leading to hyperactivation of downstream signaling pathways crucial for cell proliferation and survival.

By binding to the ATP-binding pocket of the kinase domain, this compound blocks the phosphorylation and activation of these oncogenic drivers.[6] This inhibition effectively shuts down key downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[6]

Overcoming Acquired Resistance

A primary limitation of first-generation TKIs like crizotinib, entrectinib, and larotrectinib is the development of on-target resistance mutations within the kinase domain.[7][8] These mutations, often located in the solvent-front or gatekeeper regions, cause steric hindrance that prevents the binding of these larger, more flexible inhibitors.

This compound's compact and rigid macrocyclic structure was rationally designed to circumvent this steric clash.[2][5] This allows it to maintain high-affinity binding and potent inhibition despite the presence of mutations that confer resistance to other TKIs. It has demonstrated significant activity against the highly recalcitrant ROS1 G2032R solvent-front mutation, which is responsible for up to 60% of crizotinib-resistant cases, as well as various TRK solvent-front (e.g., TRKA G595R, TRKC G623R) and gatekeeper (e.g., TRKA F589L) mutations.[2][7][8][9]

Table 1: Comparative Potency of TRK Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound compared to other TKIs against common TRK resistance mutations. Lower values indicate higher potency.

| Mutation Target | Larotrectinib IC50 (nM) | Selitrectinib IC50 (nM) | This compound IC50 (nM) |

| TRKC G623R (Solvent-Front) | 6,940 | 27 | 2 |

| TRKA F617I (Gatekeeper) | 4,330 | 52 | <0.2 |

| Data sourced from a study on TRK inhibitor resistance mutations.[8] |

Clinical Efficacy: The TRIDENT-1 Trial

The pivotal Phase 1/2 TRIDENT-1 clinical trial established the efficacy and safety of this compound in patients with ROS1-positive NSCLC and NTRK-positive solid tumors.[10] The study demonstrated high and durable response rates, including in patients who were TKI-naïve and those who had been previously treated with other TKIs.

Table 2: Efficacy in TKI-Naïve ROS1-Positive NSCLC

| Endpoint | Result (n=71) | 95% Confidence Interval |

| Confirmed Objective Response Rate (cORR) | 79% | 68% to 88% |

| Complete Response (CR) | 14% | - |

| Partial Response (PR) | 65% | - |

| Median Duration of Response (DOR) | 34.1 - 36.8 months | 25.6 to Not Evaluable |

| Median Progression-Free Survival (PFS) | 31.1 - 35.7 months | 21.9 to Not Evaluable |

| Data from the TRIDENT-1 study.[5][11] |

Table 3: Efficacy in TKI-Pretreated ROS1-Positive NSCLC

| Endpoint | Result (n=56) | 95% Confidence Interval |

| Confirmed Objective Response Rate (cORR) | 38% | 25% to 52% |

| Median Duration of Response (DOR) | 14.8 months | 7.6 to Not Evaluable |

| Median Progression-Free Survival (PFS) | 9.0 months | 6.8 to 19.6 |

| Data from the TRIDENT-1 study for patients previously treated with one ROS1 TKI and no chemotherapy.[5] |

Table 4: Activity Against ROS1 G2032R Resistance Mutation

| Patient Cohort | Objective Response Rate |

| Tumors with ROS1 G2032R mutation (n=17) | 59% |

| Data from the TRIDENT-1 study.[3] |

Table 5: Intracranial Efficacy in TKI-Naïve Patients

| Endpoint | Result (n=9) | 95% Confidence Interval |

| Intracranial Objective Response Rate (IC-ORR) | 89% | 52% to 100% |

| Median Intracranial Duration of Response (IC-DOR) | 43.2 months | 11.1 to Not Evaluable |

| Data for patients with measurable brain metastases at baseline.[11] |

Experimental Protocols & Preclinical Methodologies

The preclinical evaluation of this compound involved a range of in vitro and in vivo assays to characterize its potency and anti-tumor activity.

Cellular Proliferation and Potency Assays

-

Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells (IC50) expressing wild-type or mutant ROS1/TRK fusions.

-

Methodology:

-

Cell Culture: Engineered Ba/F3 cells or patient-derived cancer cell lines expressing the target kinase fusions are cultured under standard conditions.[12][13]

-

Drug Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound or comparator TKIs.

-

Incubation: The treated cells are incubated for a fixed period, typically 72 hours, to allow for an anti-proliferative effect.[13]

-

Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis (e.g., via GraphPad Prism).[13]

-

Colony Forming Assays

-

Objective: To assess the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

-

Methodology:

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Drug Treatment: Cells are cultured in media containing a fixed concentration of this compound, with the media being replaced every few days.

-

Incubation: Plates are incubated for an extended period, typically 14 days, to allow for colony growth.[13]

-

Visualization: After incubation, colonies are fixed (e.g., with paraformaldehyde) and stained with crystal violet for visualization and quantification.[13]

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Model Generation: Patient-derived xenograft (PDX) models or cell-line-derived xenografts are established by implanting human tumor cells subcutaneously into immunocompromised mice.[7][14]

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment (this compound) and control (vehicle) groups. The drug is administered orally according to a defined dosing schedule.

-

Efficacy Monitoring: Tumor volume is measured regularly throughout the study. Animal survival is also monitored as a primary endpoint.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the inhibition of downstream signaling pathways via methods like Western blot.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Shrinks ROS1-Positive NSCLC Tumors - NCI [cancer.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. esmo.org [esmo.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abstract 442: this compound, a next generation TRK inhibitor, overcomes TRK resistance mutations including solvent front, gatekeeper and compound mutations | Semantic Scholar [semanticscholar.org]

- 10. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with this compound for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]

- 11. onclive.com [onclive.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Potency of Repotrectinib Against Kinase Mutants

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro potency of repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), against wild-type and mutated forms of key oncogenic driver kinases, including ROS1, NTRK (TRKA, TRKB, TRKC), and ALK. This compound's compact macrocyclic structure was rationally designed to overcome the steric hindrance that often leads to resistance to earlier-generation TKIs, particularly mutations in the solvent-front and gatekeeper regions of the kinase domain.[1][2][3][4]

**Executive Summary

This compound demonstrates potent, sub-nanomolar inhibitory activity against wild-type ROS1, NTRK, and ALK fusions.[5][6][7] Crucially, it maintains potent activity against a wide spectrum of clinically relevant resistance mutations that render other TKIs ineffective.[6][8][9] This includes the highly recalcitrant solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R, ALK G1202R) and various gatekeeper mutations.[6][8][10] The data presented herein, derived from cellular and biochemical assays, underscores the potential of this compound as a best-in-class inhibitor for patients with ROS1, NTRK, or ALK fusion-positive cancers, both in treatment-naïve and pre-treated, resistant settings.[11][12]

Data Presentation: In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various wild-type and mutant kinases, as determined by in vitro cell-based proliferation assays.

Table 1: this compound Potency against ROS1 Fusions and Mutants

| Kinase Target | Cell-Based Proliferation IC50 (nM) |

| Wild-Type Fusions | |

| CD74-ROS1 | <0.2[10] |

| SDC4-ROS1 | 0.2[10] |

| EZR-ROS1 | <0.1[10] |

| TPM3-ROS1 | <0.1[10] |

| Resistance Mutations | |

| ROS1 G2032R (Solvent-Front) | 3.3[6][10][13][14] |

| ROS1 L2026M (Gatekeeper) | <0.2[10] |

| ROS1 D2033N (Solvent-Front) | 1.3[13][14] |

Table 2: this compound Potency against NTRK Fusions and Mutants

| Kinase Target | Cell-Based Proliferation IC50 (nM) |

| Wild-Type Fusions | |

| LMNA-TRKA | <0.2[1][6] |

| ETV6-TRKB | <0.2[1][6] |

| ETV6-TRKC | <0.2[1][6] |

| Resistance Mutations | |

| TRKA G595R (Solvent-Front) | 0.4[6] |

| TRKB G639R (Solvent-Front) | 0.6[6] |

| TRKC G623R (Solvent-Front) | 0.2[6] |

| TRKC G623E (Solvent-Front) | 1.4[6] |

| TRKC F617I (Gatekeeper) | <0.2[15] |

Table 3: this compound Potency against ALK Fusions and Mutants

| Kinase Target | Enzymatic IC50 (nM) | Cell-Based Proliferation IC50 (nM) |

| Wild-Type | 1.01[7] | 27 |

| Resistance Mutations | ||

| ALK G1202R (Solvent-Front) | 1.26[7] | 63.6 |

| ALK L1196M (Gatekeeper) | 1.08[5][7] | Not Available |

Table 4: this compound Potency against Other Kinases

| Kinase Target | Enzymatic IC50 (nM) |

| JAK2 | 1.04[5] |

| LYN | 1.66[5] |

| SRC | 5.3[5][7] |

| FAK | 6.96[5] |

Experimental Protocols

The quantitative data presented above were primarily generated using engineered cell-based proliferation assays and cellular phosphorylation assays. The detailed methodologies are outlined below.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cells whose proliferation is dependent on the activity of a specific kinase.

-

Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express specific oncogenic kinase fusions (e.g., CD74-ROS1, LMNA-TRKA) or their mutated variants. This renders them IL-3 independent, making their proliferation directly reliant on the activity of the expressed kinase.[9][10][16]

-

Seeding: Cells are seeded at a density of 2,000 cells per well into 384-well white plates.[16]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or other comparator inhibitors.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 environment.[16]

-

Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This luciferase-based assay quantifies ATP levels, which is an indicator of metabolically active cells.[16]

-

Data Analysis: Luminescence is read on a plate reader. The resulting data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis in software such as Prism (GraphPad Software).[16]

Cellular Phosphorylation Assay (Immunoblotting)

This assay directly measures the ability of a compound to inhibit the autophosphorylation of the target kinase within a cellular context, confirming on-target activity.

-

Cell Lines: Engineered NIH3T3 or Ba/F3 cells harboring the kinase of interest are typically used. For example, NIH3T3 cells expressing LMNA–TRKA G595R.[16]

-

Seeding: Approximately 500,000 cells are seeded per well in a 24-well plate and cultured for 24 hours.[16]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a short duration, typically 4 hours.[16]

-

Cell Lysis: After treatment, cells are collected and lysed using RIPA (Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]

-

Immunoblotting:

-

Protein lysates are quantified, and equal amounts are resolved by SDS-PAGE on 4%–12% Bolt Bis-Tris gels.[16]

-

Proteins are transferred to a nitrocellulose membrane.

-

The membrane is blocked and then probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-TRKA Tyr490) and for the total amount of the kinase protein.

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The reduction in the phosphorylated kinase signal relative to the total kinase indicates the inhibitory activity of the compound.

-

Visualizations: Pathways and Workflows

Signaling Pathways Targeted by this compound

This compound functions by binding to the ATP-binding site of ROS1, NTRK, and ALK kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]

Caption: this compound inhibits oncogenic signaling pathways.

Experimental Workflow for In Vitro Potency Assessment

The process for determining the IC50 of this compound in cell-based assays follows a standardized workflow from cell line generation to final data analysis.

Caption: Workflow for cell-based in vitro potency analysis.

References

- 1. Molecular Characteristics of this compound That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. esmo.org [esmo.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound this compound in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Abstract 442: this compound, a next generation TRK inhibitor, overcomes TRK resistance mutations including solvent front, gatekeeper and compound mutations | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an Investigational TKI, Induces Response in ROS1-Fusion–Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 12. This compound, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations [ahdbonline.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. scispace.com [scispace.com]

- 15. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Repotrectinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of repotrectinib, a next-generation ROS1/TRK/ALK tyrosine kinase inhibitor, in various biological samples. The protocols are designed to be implemented in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and quality control analysis.

Introduction

This compound is a potent and selective inhibitor of ROS1, tropomyosin receptor kinase (TRK), and anaplastic lymphoma kinase (ALK) fusion proteins.[1] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and conducting bioequivalence and bioavailability studies.[2] This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) methods for this purpose.

Signaling Pathway of this compound

This compound functions by binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity.[1] This action blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration, leading to cell cycle arrest and apoptosis in tumor cells.[1][3]

References

Application Notes and Protocols for Designing Clinical Trials with Repotrectinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib (brand name Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK fusion proteins.[1][2] Its compact, macrocyclic structure allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs, including solvent-front and gatekeeper mutations.[2][3][4][5] this compound has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK-fusion positive solid tumors, in both TKI-naïve and previously treated populations.[6][7]

These application notes provide a comprehensive overview of the preclinical and clinical data on this compound, along with detailed protocols for key experimental assays and guidance for designing clinical trials.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ROS1, Tropomyosin Receptor Kinase (TRK) A, B, and C, and Anaplastic Lymphoma Kinase (ALK).[1][8] By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells driven by these oncogenic fusions.[9] A key feature of this compound is its ability to bind effectively to both wild-type and mutated kinase domains, including the G2032R solvent-front mutation in ROS1, a common mechanism of resistance to crizotinib.[3][10]

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

Preclinical Data

This compound has demonstrated potent and selective inhibitory activity against ROS1, TRK, and ALK kinases in both biochemical and cellular assays.

In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| ROS1 (WT) | 0.07[1][11][12] |

| TRKA (WT) | 0.83[1][11][12] |

| TRKB (WT) | 0.05[1][11][12] |

| TRKC (WT) | 0.1[1][11][12] |

| ALK (WT) | 1.01[1][8][11] |

| ALK (G1202R) | 1.26[1][8][11] |

| ALK (L1196M) | 1.08[1][8][11] |

| JAK2 | 1.04[1][12] |

| SRC | 5.3[1][8][11] |

| FAK | 6.96[1][12] |

Cellular Activity

| Cell Line | Fusion/Mutation | Assay | IC50 (nM) |

| NIH3T3 | CD74-ROS1 | Phosphorylation | <1[9] |

| KM12 | TPM3-TRKA | Phosphorylation | <1[9] |

| Karpas-299 | NPM-ALK | Phosphorylation | <3[9] |

| H2228 | EML4-ALK | Cell Proliferation | 100[1][11] |

| Ba/F3 | EML4-ALK (G1202R) | Cell Proliferation | 3.3[9] |

| Ba/F3 | CD74-ROS1 (G2032R) | Cell Proliferation | 3.3[13] |

Clinical Trial Design: The TRIDENT-1 Study

The pivotal Phase 1/2 TRIDENT-1 trial (NCT03093116) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring ROS1, NTRK, or ALK rearrangements.[7][14]

Study Design

Key Inclusion and Exclusion Criteria

| Inclusion Criteria | Exclusion Criteria |

| Histologically confirmed locally advanced or metastatic solid tumor | Symptomatic brain metastases[15] |

| Documented ROS1, NTRK, or ALK gene fusion | Prior treatment with this compound |

| Measurable disease per RECIST v1.1[15] | Clinically significant cardiovascular disease[3] |

| ECOG performance status of 0-1[15] | Other active malignancies[3] |

Clinical Efficacy (TRIDENT-1)

| Patient Cohort | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response (DOR) |

| ROS1+ NSCLC (TKI-Naïve) | 71 | 79%[6][7] | 34.1 months[6][7] |

| ROS1+ NSCLC (1 Prior TKI, No Chemo) | 56 | 38%[6][7] | 14.8 months[6][7] |

Safety and Tolerability

The most common adverse reactions reported in the TRIDENT-1 trial were dizziness, dysgeusia, peripheral neuropathy, constipation, dyspnea, ataxia, fatigue, and cognitive disorders.[6][7]

Experimental Protocols

Patient Stratification Logic

For clinical trials involving this compound, patient stratification is critical to ensure the appropriate population is enrolled.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Ba/F3 engineered with ROS1 or NTRK fusions)

-

This compound

-

Cell culture medium and supplements

-

384-well white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Protocol:

-

Seed 2,000 cells per well in a 384-well white plate and incubate for 24 hours.[13]

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of this compound and incubate for 72 hours.[13]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose)

-

Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 4 hours).[5]

-

Wash cells with ice-cold PBS and lyse with lysis buffer.[16]

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in SDS sample buffer.[16]

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[5][17]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[17]

-

Incubate the membrane with primary antibody overnight at 4°C.[5][16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5][17]

-

Add chemiluminescent substrate and capture the signal using an imaging system.[5]

Fluorescence In Situ Hybridization (FISH)

Objective: To detect ROS1 or NTRK gene rearrangements in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) on charged slides.[4][18]

-

Break-apart FISH probe for the target gene (e.g., ROS1)

-

Pre-treatment and hybridization reagents

-

Fluorescence microscope

Protocol:

-

Deparaffinize and rehydrate FFPE tissue sections.

-

Perform heat-induced epitope retrieval.

-

Digest with protease.

-

Apply the FISH probe to the tissue and co-denature the probe and target DNA.

-

Hybridize overnight in a humidified chamber.

-

Perform post-hybridization washes to remove unbound probe.

-

Counterstain with DAPI.

-

Analyze under a fluorescence microscope, scoring a minimum of 100 interphase cells.[4]

-

A positive result for a gene rearrangement is indicated by the separation of the 5' (green) and 3' (red) signals.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Test Details - ROS1 FISH [knightdxlabs.ohsu.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound for ROS1 Fusion–Positive Advanced NSCLC - The ASCO Post [ascopost.com]

- 7. fda.gov [fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with this compound for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]

- 15. TRIDENT-1 Clinical Trial | AUGTYRO® (this compound) for HCPs [augtyrohcp.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. cellnetix.com [cellnetix.com]

Application Notes and Protocols for Testing Repotrectinib Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib (marketed as Augtyro) is a next-generation tyrosine kinase inhibitor (TKI) designed to potently target ROS1, NTRK, and ALK kinase fusions.[1][2][3] It has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC) and NTRK gene fusion-positive solid tumors.[1][3][4] A key feature of this compound is its efficacy against tumors that have developed resistance to earlier-generation TKIs, particularly through solvent-front mutations such as ROS1 G2032R.[5][6] this compound's compact, macrocyclic structure allows it to bind effectively to the ATP-binding pocket of its target kinases, even in the presence of mutations that sterically hinder larger inhibitors.[6][7] By inhibiting these driver oncogenes, this compound blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7]

These application notes provide detailed protocols for preclinical evaluation of this compound efficacy using both in vitro and in vivo models. The described experimental designs are intended to assess the compound's potency, target engagement, and anti-tumor activity in relevant cancer models, including those harboring resistance mutations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its efficacy testing.

In Vitro Efficacy Assessment

Cell Viability Assay (MTS/MTT)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

ROS1, NTRK, or ALK-driven cancer cell lines (e.g., HCC78, KM12) and corresponding wild-type or parental cell lines.

-

This compound

-

96-well cell culture plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,500-3,000 cells per well and incubate overnight.[8]

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for 72 hours at 37°C.[8]

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read absorbance at 490 nm.[9][10]

-

For MTT assay: Add MTT reagent, incubate for 1-4 hours, then add solubilization solution to dissolve formazan crystals. Read absorbance at 570 nm.[9]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation:

| Cell Line | Genotype | This compound IC50 (nM) |

| Cell Line A | CD74-ROS1 | |

| Cell Line B | SDC4-ROS1 | |

| Cell Line C | CD74-ROS1 G2032R | |

| Cell Line D | TPM3-NTRK1 | |

| Parental Line | Wild-Type |

Western Blot Analysis of Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and downstream signaling proteins.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[11][12]

-

Primary antibodies (e.g., anti-phospho-ROS1 (Tyr2274), anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)[4][13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with various concentrations of this compound for 4 hours.[7]

-

Lyse cells and determine protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a membrane.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

-

Detect signals using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-protein levels to total protein levels.

Data Presentation:

| Protein | This compound Concentration (nM) | Normalized Phosphorylation Level (relative to vehicle) |

| p-ROS1 | 0 | 1.00 |

| 1 | ||

| 10 | ||

| 100 | ||

| p-AKT | 0 | 1.00 |

| 1 | ||

| 10 | ||

| 100 | ||

| p-ERK | 0 | 1.00 |

| 1 | ||

| 10 | ||

| 100 |

In Vivo Efficacy Assessment

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models

These protocols evaluate the anti-tumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cell lines or patient tumor fragments

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers

Protocol for CDX Model:

-

Subcutaneously inject 5 million cancer cells mixed with Matrigel into the flank of each mouse.[7]

-

Monitor tumor growth until tumors reach a volume of 100-200 mm³.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg, twice daily) or vehicle via oral gavage.[14]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot).

Protocol for PDX Model:

-

Surgically obtain fresh tumor tissue from consenting patients.

-

Implant small tumor fragments (2-3 mm³) subcutaneously into immunocompromised mice.

-

Allow tumors to grow and passage them to subsequent mice for cohort expansion.

-

Once tumors are established and reach the desired size, follow steps 3-6 from the CDX protocol.

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day X) | Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | |

| This compound (Dose 1) | ||

| This compound (Dose 2) | ||

| Competitor TKI |

Brain Metastasis Model

This protocol assesses the efficacy of this compound against intracranial tumors, leveraging its ability to cross the blood-brain barrier.[8][15]

Materials:

-

Immunocompromised mice

-

Luciferase-expressing cancer cells

-

Stereotactic injection apparatus

-

Bioluminescence imaging system

-

This compound formulation

Protocol:

-

Intracranially inject luciferase-expressing cancer cells into the brains of anesthetized mice using a stereotactic apparatus.

-

Monitor tumor growth via bioluminescence imaging.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound or vehicle as described in the xenograft protocol.

-

Monitor tumor burden and animal survival.

-

At the end of the study, brains can be harvested for histological or immunohistochemical analysis.

Data Presentation:

| Treatment Group | Median Survival (days) | Change in Bioluminescence Signal (%) |

| Vehicle Control | ||

| This compound |

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound. By systematically assessing its impact on cell viability, target phosphorylation, and in vivo tumor growth, researchers can generate robust data to support its continued development and clinical application. The inclusion of models with acquired resistance mutations is critical for demonstrating the unique advantages of this next-generation TKI.

References

- 1. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-ROS1 (Tyr2274) Antibody (#3078) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 5. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]

- 6. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. ptglab.com [ptglab.com]

- 13. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Repotrectinib Dosage for Cell Viability Assays

Welcome to the technical support center for repotrectinib. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize this compound dosage for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and which signaling pathways does it inhibit?

This compound is a next-generation tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently target and inhibit ROS1, TRK (A, B, and C), and ALK fusion proteins.[1][2][3] At a molecular level, this compound binds to the ATP-binding site of these kinases, which prevents their phosphorylation and subsequent activation.[1] This action effectively blocks downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation, growth, and survival.[1] A key feature of this compound is its compact macrocyclic structure, which allows it to overcome resistance mechanisms, such as solvent-front mutations, that can limit the efficacy of earlier-generation TKIs.[3][4][5]

Diagram of this compound's Mechanism of Action

Caption: Signaling pathway inhibited by this compound.

Q2: What are the typical IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound is potent against a range of kinases and cell lines, particularly those with ROS1, TRK, and ALK fusions. It demonstrates high potency in both enzymatic and cell-based assays.[6] Below is a summary of reported IC50 values.

| Target/Cell Line | IC50 (nM) | Notes |

| Enzymatic Assays | ||

| ROS1 (WT) | 0.07 | Potent inhibition of wild-type ROS1 kinase activity.[7][8] |

| TRKA (WT) | 0.83 | Potent inhibition of wild-type TRKA kinase activity.[7][8] |

| TRKB (WT) | 0.05 | Potent inhibition of wild-type TRKB kinase activity.[7][8] |

| TRKC (WT) | 0.1 | Potent inhibition of wild-type TRKC kinase activity.[7][8] |

| ALK (WT) | 1.01 | Potent inhibition of wild-type ALK kinase activity.[7][8] |

| ALK G1202R (Mutant) | 1.26 | Effective against the ALK G1202R resistance mutation.[7][8] |

| ALK L1196M (Mutant) | 1.08 | Effective against the ALK L1196M resistance mutation.[7][8] |

| JAK2 | 1.04 | Off-target activity noted.[7][8] |

| SRC | 5.3 | Off-target activity noted.[7] |

| FAK | 6.96 | Off-target activity noted.[7][8] |

| Cellular Proliferation Assays | ||

| Karpas-299 (ALK fusion) | 23.7 | Similar potency to alectinib in this cell line.[6] |

| CLB-BAR (ALK-addicted) | 124.1 ± 4.89 | Neuroblastoma cell line.[9] |

| CLB-GE (ALK-addicted) | 259.4 ± 6.3 | Neuroblastoma cell line.[9] |

| Kelly (ALK-addicted) | 310.9 ± 7.9 | Neuroblastoma cell line.[9] |

| SK-N-AS (non-ALK-addicted) | 594.8 ± 47.3 | Neuroblastoma cell line, higher IC50 suggests target specificity.[9] |

| SK-N-BE (non-ALK-addicted) | 510.8 ± 16.94 | Neuroblastoma cell line, higher IC50 suggests target specificity.[9] |

| Cellular Phosphorylation Assays | ||

| NIH3T3 (CD74-ROS1) | <1 | Inhibition of ROS1 phosphorylation.[6] |

| KM12 (TPM3-TRKA) | <1 | Inhibition of TRKA phosphorylation.[6] |

| Karpas-299 (NPM-ALK) | <3 | Inhibition of ALK phosphorylation.[6] |

| H2228 (EML4-ALK) | 13 | Inhibition of EML4-ALK phosphorylation.[7] |

Q3: What is a standard protocol for determining the optimal dosage of this compound in a cell viability assay?

A standard approach involves a dose-response experiment using a colorimetric or fluorometric cell viability reagent. Here is a general protocol using an MTT or Alamar Blue (resazurin) assay.

Experimental Protocol: Dose-Response Cell Viability Assay

1. Materials:

-

This compound stock solution (dissolved in DMSO, stored at -80°C)[10]

-

Appropriate cancer cell line (e.g., those with known ROS1, TRK, or ALK fusions)

-

Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[10]

-

Phosphate-Buffered Saline (PBS)

-

96-well or 384-well clear, flat-bottom plates (for MTT) or opaque-walled plates (for Alamar Blue)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar Blue reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[11]

-

Multichannel pipette and sterile tips

-

Microplate reader (spectrophotometer or fluorometer)

2. Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to an optimized seeding density. This should allow for exponential growth during the assay period.[12]

-

Seed cells into each well of the plate (e.g., 5,000-10,000 cells/well in 100 µL for a 96-well plate).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[10]

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common concentration range for initial screening is 0.1 nM to 10 µM.[12]

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%) and a "no-cell" blank control (medium only).[9]

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for a predetermined duration, typically 72 to 96 hours, at 37°C and 5% CO2.[10][12]

-

-

Viability Measurement (Alamar Blue Example):

-

Add 10-20 µL of Alamar Blue reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized to ensure the signal is within the linear range of the instrument.

-

Measure fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

-

Data Analysis:

-

Subtract the average blank reading from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[10]

-

Workflow for Optimizing this compound Dosage

Caption: Experimental workflow for dose-response analysis.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

-

Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution during plating can lead to significant differences in cell numbers between wells.

-

Solution: Ensure the cell suspension is homogenous before and during plating by gently pipetting or inverting the tube. Work quickly to prevent cells from settling. Consider using a reverse pipetting technique.

-

-

Possible Cause 2: Edge effects. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

-

Solution: Avoid using the outermost wells for experimental data. Fill these "border" wells with sterile PBS or medium to create a humidity barrier.

-

-

Possible Cause 3: Pipetting errors. Inaccurate pipetting of the drug or viability reagent can introduce variability.

-

Solution: Use calibrated pipettes and change tips between different drug concentrations. For small volumes, ensure the pipette tip is submerged just below the surface of the liquid.

-

Problem 2: The dose-response curve is flat or does not show a clear sigmoidal shape.

-

Possible Cause 1: Incorrect dosage range. The concentrations tested may be too high (all cells are dead) or too low (no significant effect).

-

Solution: Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range. Adjust subsequent experiments to focus on the range where the IC50 is expected to fall.

-

-

Possible Cause 2: Cell line is resistant to this compound. The chosen cell line may not have the specific ROS1, TRK, or ALK fusions that this compound targets, or it may have other resistance mechanisms.[4]

-

Solution: Verify the genetic background of your cell line. Use a known sensitive cell line as a positive control. If investigating resistance, this result itself is significant.

-

-

Possible Cause 3: Insufficient incubation time. The drug may require more time to induce a measurable effect on cell viability.

-

Solution: Try extending the drug incubation period (e.g., from 72h to 96h or 120h). Perform a time-course experiment to determine the optimal endpoint.

-

Problem 3: High background signal in "no-cell" control wells.

-

Possible Cause 1: Reagent contamination. The viability reagent or culture medium may be contaminated with bacteria or fungi, which can metabolize the reagent.

-

Solution: Use fresh, sterile reagents and medium. Always practice aseptic technique.

-

-

Possible Cause 2: Compound interference. this compound itself might directly react with the viability dye, although this is less common.

-

Solution: Test the drug in cell-free medium with the viability reagent to see if there is any direct chemical reaction causing a color or fluorescence change.

-

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: a promising new therapy for advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Response to this compound After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound (TPX-0005), effectively reduces growth of ALK driven neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Cell viability assays | Abcam [abcam.com]

- 12. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Repotrectinib Experimental Off-Target Effects: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the off-target effects of repotrectinib in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Cell Viability or Phenotypic Changes Unrelated to ROS1, ALK, or TRK Inhibition

-

Potential Cause: Off-target kinase inhibition by this compound. Published data indicates that this compound can inhibit other kinases, such as JAK2, LYN, Src, and FAK, at nanomolar concentrations.[1][2] These kinases are involved in various signaling pathways that can influence cell survival, proliferation, and morphology.

-

Troubleshooting Steps:

-

Kinase Selectivity Profiling: Perform a kinase panel screen to identify which off-target kinases are inhibited by this compound at the concentrations used in your experiment.

-

Target Validation: Use complementary techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the suspected off-target kinase to see if it phenocopies the effect of this compound.

-

Dose-Response Analysis: Conduct a dose-response experiment with this compound and correlate the phenotypic changes with the IC50 values for both on-target and potential off-target kinases.

-

Issue 2: Neurological Phenotypes in Cellular or Animal Models

-

Potential Cause: On-target inhibition of TRKA, TRKB, and TRKC in non-cancerous cells. The neurotoxicity observed in clinical settings, such as dizziness and paresthesia, is often attributed to the on-target inhibition of the TRK pathway in the nervous system.[3][4]

-

Troubleshooting Steps:

-

Control Experiments: Utilize control cell lines or animals that do not express the ROS1, ALK, or TRK fusion proteins to isolate the effects of TRK inhibition on the nervous system.

-

Selective TRK Inhibitors: Compare the phenotype observed with this compound to that of a highly selective TRK inhibitor to confirm that the neurological effects are indeed TRK-dependent.

-

Dose Adjustment: In animal models, carefully titrate the dose of this compound to find a therapeutic window that minimizes neurological side effects while maintaining anti-tumor efficacy.

-

Issue 3: Inconsistent Results Across Different Cell Lines

-

Potential Cause: Varying expression levels of on- and off-target kinases in different cell lines. The cellular context, including the relative abundance of different kinases, can significantly influence the net effect of a multi-kinase inhibitor like this compound.

-

Troubleshooting Steps:

-

Protein Expression Analysis: Characterize the expression levels of ROS1, ALK, TRKs, and known off-target kinases (e.g., JAK2, Src family) in your panel of cell lines using techniques like Western blotting or proteomics.

-

Correlate Sensitivity with Expression: Analyze whether the sensitivity of the cell lines to this compound correlates with the expression levels of its targets.

-

Utilize Isogenic Cell Lines: Where possible, use isogenic cell lines (differing only in the expression of a single target) to dissect the contribution of each kinase to the observed phenotype.

-

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-targets of this compound?

This compound is a potent inhibitor of its primary targets ROS1, ALK, and TRK family kinases (TRKA, TRKB, TRKC).[1][2] Additionally, it has been shown to inhibit other kinases with varying potency. A summary of its inhibitory activity is provided in the table below.

| Target | IC50 (nM) | Reference |

| Primary Targets | ||

| ROS1 | 0.07 | [1] |

| TRKA | 0.83 | [1] |

| TRKB | 0.05 | [1] |

| TRKC | 0.1 | [1] |

| ALK (wild-type) | 1.01 | [1] |

| ALK G1202R | 1.26 | [1] |

| ALK L1196M | 1.08 | [1] |

| Known Off-Targets | ||

| JAK2 | 1.04 | [1] |

| LYN | 1.66 | [1] |

| Src | 5.3 | [1] |

| FAK | 6.96 | [1] |

Q2: How can I experimentally determine the off-target profile of this compound in my system?

Several experimental approaches can be used to identify the off-targets of this compound:

-

In Vitro Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity (IC50 values) in a cell-free system. This provides a broad overview of its selectivity.

-

Chemoproteomics: This method uses chemical probes to enrich and identify proteins that directly bind to this compound in cell lysates or intact cells. This can reveal both kinase and non-kinase off-targets in a more physiological context.[5][6][7][8][9]

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. An increase in a protein's melting temperature in the presence of this compound suggests direct binding.[10][11][12][13][14]

Q3: What are the major signaling pathways affected by this compound's on- and off-target activity?

This compound's inhibition of its primary targets (ROS1, ALK, TRK) leads to the downregulation of key oncogenic signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[15] Its off-target activity on kinases like JAK2 can also impact the JAK/STAT signaling pathway.[16]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC50 of this compound against a purified kinase.

Methodology:

-

Prepare Reagents:

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[17]

-

Purified kinase and its specific substrate.

-

This compound stock solution (e.g., in DMSO).

-

[γ-32P]ATP.

-

-

Set up the Reaction:

-

In a microplate, add the kinase and its substrate to the kinase buffer.

-

Add serial dilutions of this compound (and a DMSO control).

-

Pre-incubate the mixture at 30°C for 10 minutes.[17]

-

-

Initiate the Kinase Reaction:

-

Add [γ-32P]ATP to start the reaction.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).[17]

-

-

Stop the Reaction:

-

Add a stop solution (e.g., LDS sample buffer).[17]

-

-

Analyze Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.[17]

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

-

-

Calculate IC50:

-

Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

2. Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the target engagement of this compound in intact cells.

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or a vehicle control (DMSO) and incubate under normal culture conditions for a specific time (e.g., 1-3 hours).[13]

-

-

Heat Treatment:

-

Cell Lysis and Protein Solubilization:

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fraction.

-

Analyze the amount of the target protein in the soluble fraction at each temperature point using Western blotting or other immunoassays.

-

-

Data Analysis:

-

Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

-

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate key signaling pathways and experimental workflows relevant to managing this compound's off-target effects.

Caption: On-Target Signaling Pathways of this compound.

Caption: Potential Off-Target Inhibition of the JAK/STAT Pathway.

Caption: Experimental Workflow for Off-Target Identification.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scispace.com [scispace.com]

- 3. This compound: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 12. annualreviews.org [annualreviews.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. Translational Strategies for this compound in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro protein kinase assay [bio-protocol.org]

Repotrectinib IC50 Determination: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of repotrectinib IC50 values.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1, TRK (TRKA, TRKB, TRKC), and ALK kinases.[1][2][3] Its macrocyclic structure allows it to overcome resistance mutations that affect first-generation TKIs.[4][5]

Q2: Why am I observing different IC50 values for this compound against the same target in different cell lines?

Variations in IC50 values across different cell lines can be attributed to several factors:

-

Genetic Context: The specific fusion partner of ROS1, TRK, or ALK can influence inhibitor sensitivity.

-

Expression Levels: The expression level of the target kinase fusion protein can impact the concentration of this compound required for inhibition.

-

Off-Target Effects: The presence of other sensitive kinases in a particular cell line could contribute to the observed anti-proliferative effect.[6]

-

Cellular Uptake and Efflux: Differences in drug transporters among cell lines can alter the intracellular concentration of this compound.

Q3: My IC50 values for this compound against known resistance mutations are higher than expected. What could be the issue?

Higher than expected IC50 values against resistance mutations could stem from:

-

Incorrect Mutation Confirmation: Ensure the presence of the specific resistance mutation in your cell model has been sequence-verified.

-

Cell Line Integrity: Cell lines can lose expression of the target fusion protein over time. Regularly verify protein expression via Western blot.

-

Assay Conditions: Suboptimal assay conditions, such as high cell seeding density or extended incubation times, can lead to an underestimation of potency. Refer to the detailed protocols below for recommended parameters.

Q4: How does this compound's potency compare to other TKIs against wild-type and mutant kinases?

This compound generally demonstrates superior potency against wild-type ROS1 and TRK fusions and maintains significant activity against a wide range of resistance mutations, including solvent front and gatekeeper mutations, where other inhibitors may lose efficacy.[7][8][9]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound and other relevant TKIs against various wild-type and mutant kinases.

Table 1: this compound IC50 Values against Wild-Type Kinases

| Target | IC50 (nM) | Assay Type | Reference |

| ROS1 | 0.07 | Biochemical | [1][2] |

| TRKA | 0.83 | Biochemical | [1][2] |

| TRKB | 0.05 | Biochemical | [1][2] |

| TRKC | 0.1 | Biochemical | [1][2] |

| ALK | 1.01 | Biochemical | [1][2] |

| EML4-ALK | 27 | Cell-based | [3] |

| LMNA-TRKA | <0.2 | Cell-based | [7] |

| ETV6-TRKB | <0.2 | Cell-based | [7] |

| ETV6-TRKC | <0.2 | Cell-based | [7] |

Table 2: Comparative IC50 Values (nM) of TRK Inhibitors in Ba/F3 Cells

| TRK Fusion/Mutation | This compound | Larotrectinib | Entrectinib | Selitrectinib |

| Wild-Type Fusions | ||||

| LMNA-TRKA | <0.2 | 23.5 | 0.3 | 1.8 |

| ETV6-TRKB | <0.2 | 49.4 | 1.3 | 3.9 |

| ETV6-TRKC | <0.2 | 30.1 | 0.5 | 2.1 |

| Resistance Mutations | ||||

| TRKA G595R (SFM) | <0.3 | 300-1000 | >400-fold decrease | ~10-fold less potent than this compound |

| TRKA F589L (GKM) | <0.2 | >600 | <0.2 | ~100-fold less potent than this compound |

| TRKA G667C (xDFG) | 14.6 | >1500 | 138 | 124 |

Data compiled from multiple sources.[7][9] SFM = Solvent Front Mutation, GKM = Gatekeeper Mutation, xDFG = xDFG Motif Mutation.

Table 3: this compound IC50 Values against ALK and ROS1 Resistance Mutations

| Kinase and Mutation | IC50 (nM) | Assay Type | Reference |

| ALK G1202R | 1.26 | Biochemical | [1][10] |

| ALK L1196M | 1.08 | Biochemical | [1][10] |

| ROS1 G2032R | 3.3 - 97 | Cell-based | [3][11] |

Experimental Protocols & Troubleshooting

Protocol 1: Cell-Based Proliferation Assay

This protocol is designed to determine the IC50 of this compound by measuring its effect on the proliferation of engineered cell lines (e.g., Ba/F3, NIH3T3) expressing a target kinase fusion.

Materials:

-

Engineered cell line (e.g., Ba/F3-LMNA-TRKA)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed 2,000 cells per well in a 384-well plate.

-

Drug Treatment: Prepare serial dilutions of this compound and add to the wells. Include a DMSO-only control.

-